Z-D-Lys(boc)-ome Z-D-Lys(boc)-ome
Brand Name: Vulcanchem
CAS No.: 84559-78-4
VCID: VC6426515
InChI: InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C20H30N2O6
Molecular Weight: 394.468

Z-D-Lys(boc)-ome

CAS No.: 84559-78-4

Cat. No.: VC6426515

Molecular Formula: C20H30N2O6

Molecular Weight: 394.468

* For research use only. Not for human or veterinary use.

Z-D-Lys(boc)-ome - 84559-78-4

Specification

CAS No. 84559-78-4
Molecular Formula C20H30N2O6
Molecular Weight 394.468
IUPAC Name methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1
Standard InChI Key ZJWQKFBUQSKZOS-MRXNPFEDSA-N
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Z-D-Lys(boc)-ome is characterized by a hexanoate backbone with dual protection:

  • Z-group (Benzyloxycarbonyl): Shields the α-amino group, enabling selective deprotection under mild acidic conditions (e.g., hydrogenolysis) .

  • Boc-group (tert-Butoxycarbonyl): Protects the ε-amino group, removable via strong acids like trifluoroacetic acid (TFA) .

  • Methyl ester: Stabilizes the C-terminal carboxyl group, hydrolyzable under basic conditions to yield free carboxylic acids .

The compound’s stereochemistry is defined by the D-lysine configuration, critical for mimicking natural D-amino acid-containing peptides in therapeutic agents .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number84559-78-4
Molecular FormulaC20H30N2O6\text{C}_{20}\text{H}_{30}\text{N}_{2}\text{O}_{6}
Molecular Weight394.5 g/mol
Optical Rotation[α]D=+14[\alpha]_D = +14^\circ (1% in MeOH)

Synthetic Pathways and Optimization

Stepwise Synthesis

Z-D-Lys(boc)-ome is synthesized via multi-step protocols involving:

  • Amino Group Protection:

    • D-Lysine’s α-amino group is protected with Z-chloride in alkaline media, while the ε-amino group reacts with Boc-anhydride .

    • Methyl esterification of the carboxyl group is achieved using methanol under acidic catalysis .

  • Deprotection and Coupling:

    • Intermediate Z-D-Lys-OH (CAS 70671-54-4) is generated via saponification of the methyl ester using aqueous LiOH or NaOH .

    • Activation with N-hydroxysuccinimide (OSu) yields Z-D-Lys(Boc)-OSu (CAS 78603-23-3), a reactive intermediate for peptide bond formation .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsProductYieldSource
1Z-Cl, Boc₂O, NaOHZ-D-Lys(Boc)-OHN/A
2CH₃OH, HClZ-D-Lys(Boc)-OMeN/A
3LiOH (0°C)Z-D-Lys(Boc)-OHN/A

Conformational Analysis and Spectroscopic Insights

NMR and FTIR Studies

Research by Ibrahim et al. on analogous pseudopeptides (e.g., Boc-D-Lys(z)-azaPhe-Lys(z)-OMe) revealed:

  • Intramolecular Hydrogen Bonding: NH protons of Lys2 form hydrogen bonds with Boc carbonyls (C=OH-N\text{C=O} \cdots \text{H-N}, 2.89–2.91 Å), stabilizing β-turn conformations .

  • Solvent-Dependent Shifts: NMR in CDCl₃/DMSO-d₆ mixtures showed sensitivity of NH protons to solvent polarity, indicating partial solvent exposure .

Computational Modeling

Molecular dynamics simulations of Z-D-Lys(boc)-ome derivatives demonstrated:

  • β-Turn Propensity: Pseudocyclic structures with 10–13 atoms arise from CO(Z)⋯NH(azaPhe) interactions, favoring helical motifs in peptides .

  • Dihedral Angle Deviations: ϕ₁ = 128.4°, ψ₁ = −64.94° in Boc-D-Lys(z)-azaPhe-Lys(z)-OMe suggest conformational flexibility .

Applications in Pharmaceutical and Biotechnology

Peptide Synthesis

Z-D-Lys(boc)-ome serves as a building block for:

  • Orthogonal Protection Strategies: Sequential deprotection of Z and Boc groups enables site-specific functionalization .

  • Chiral Peptide Libraries: Its D-configuration aids in synthesizing enantiomeric peptides for protease resistance and enhanced bioavailability .

Drug Delivery Systems

  • Bioconjugation: The methyl ester is hydrolyzed in vivo to carboxylate, facilitating covalent attachment to nanoparticles or antibodies .

  • Prodrug Design: Ester prodrugs of antiviral agents (e.g., HIV protease inhibitors) leverage its stability in plasma .

Cancer Therapeutics

  • Targeted Therapies: Z-D-Lys(boc)-ome derivatives are explored for antibody-drug conjugates (ADCs) targeting tumor-specific antigens .

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